molecular formula C48H30N4 B3067732 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline CAS No. 1404196-75-3

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline

Cat. No.: B3067732
CAS No.: 1404196-75-3
M. Wt: 662.8 g/mol
InChI Key: XTBAGFFOEWDGGT-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline (hereafter referred to as PyTTA; CAS: 1404196-75-3 and 1610471-69-6) is a tetraaniline-functionalized pyrene derivative with ethynylene linkers. Its structure comprises a pyrene core at the 1,3,6,8-positions, each connected via ethynylene bonds to 4-aminophenyl groups. PyTTA is a critical building block for covalent organic frameworks (COFs), enabling high crystallinity, porosity, and stability due to its rigid, conjugated structure . Key applications include photocatalysis (e.g., hydrogen evolution and asymmetric α-alkylation), iodine adsorption, and proton-conductive materials . PyTTA-based COFs are synthesized via Schiff-base condensation or imine linkages, often yielding materials with BET surface areas exceeding 1,400 m²/g .

Properties

IUPAC Name

4-[2-[3,6,8-tris[2-(4-aminophenyl)ethynyl]pyren-1-yl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4/c49-39-17-5-31(6-18-39)1-13-35-29-36(14-2-32-7-19-40(50)20-8-32)44-27-28-46-38(16-4-34-11-23-42(52)24-12-34)30-37(15-3-33-9-21-41(51)22-10-33)45-26-25-43(35)47(44)48(45)46/h5-12,17-30H,49-52H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBAGFFOEWDGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)N)C#CC7=CC=C(C=C7)N)C#CC8=CC=C(C=C8)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline, also known as 4-[2-[3,6,8-tris[2-(4-aminophenyl)ethynyl]pyren-1-yl]ethynyl]aniline, is the formation of covalent organic frameworks (COFs). It acts as a tecton fluorescent probe linker with four aniline side arms extending the pyrene core at 1,3,6,8-positions.

Biochemical Pathways

The compound affects the biochemical pathway of covalent organic framework formation. The resulting COFs have large surface areas, high crystallinity, excellent stability, and good photoelectric activity.

Biological Activity

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline (commonly referred to as TAEPy) is a complex organic compound characterized by its pyrene core and multiple aniline side arms. This compound has garnered attention in various fields including materials science and organic chemistry due to its unique structural properties and potential applications in covalent organic frameworks (COFs) and as fluorescent probes.

  • Chemical Formula : C₄₈H₃₀N₄
  • CAS Number : 1404196-75-3
  • Molecular Weight : 662.78 g/mol
  • Appearance : Brown to orange to red powder/crystals
  • Purity : >97% .

Biological Activity Overview

The biological activity of TAEPy primarily stems from its application in COFs and as a fluorescent probe. Its unique structure allows it to participate in various chemical reactions and interactions with biological systems.

1. Covalent Organic Frameworks (COFs)

TAEPy has been utilized as a tectonic bridging ligand in the formation of COFs, which are known for their high surface area and stability. These frameworks have shown promising results in catalysis and drug delivery systems.

Key Findings:

  • Catalytic Activity : COFs formed with TAEPy have demonstrated effective photo-reductive dehalogenation of phenacyl bromide derivatives and enantio-selective α-alkylation of aldehydes .
  • Stability and Surface Area : The COFs exhibit excellent stability and high crystallinity, making them suitable for various applications in environmental remediation and chemical synthesis .

2. Fluorescent Probes

TAEPy's pyrene core is known for its strong fluorescence properties, making it an effective fluorescent probe in biological imaging.

Case Studies:

  • A study demonstrated that TAEPy can be used in live-cell imaging due to its ability to emit fluorescence upon excitation. This property is advantageous for tracking cellular processes in real-time.
  • The compound's ability to form non-covalent interactions with biomolecules enhances its utility in bioimaging applications .

Research Findings

StudyFindings
Baiwei Ma et al. (2023)Highlighted the electronic effects in COFs using TAEPy as a ligand for heterogeneous photoactive catalysts .
Fluorescent Imaging StudiesConfirmed the effectiveness of TAEPy as a fluorescent probe for live-cell imaging applications .

Comparison with Similar Compounds

Research Implications

PyTTA’s ethynylene-linked pyrene core provides a balance of rigidity and electronic delocalization, making it ideal for photoactive COFs. In contrast, ethene- or carbazole-based analogs lack comparable light-harvesting capabilities. Functional group modifications (e.g., benzoic acid in L2) shift applications from catalysis to gas storage. Future research should explore hybrid frameworks combining PyTTA with redox-active linkers to enhance multifunctionality .

Q & A

Basic: What are the primary synthetic routes for preparing 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline-based COFs, and what are critical reaction parameters?

The compound is typically synthesized via [4 + 4] condensation reactions. For example, PyTA-BC-Ph-COF is formed by reacting 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTA-4NH₂) with carbon-heterocyclic derivatives under solvothermal conditions. Key parameters include:

  • Solvent system : A mix of n-butanol and o-dichlorobenzene with acetic acid as a catalyst .
  • Temperature : Reactions often proceed at 120°C for 72 hours under inert atmospheres .
  • Purification : Post-synthetic treatments (e.g., metal scavengers) are critical to avoid catalytic residue contamination .

Basic: How is the structural integrity and crystallinity of these COFs validated experimentally?

Multiple characterization techniques are employed:

  • PXRD : Confirms crystallinity and pore topology (e.g., hexagonal or rhombic frameworks) .
  • BET analysis : Measures surface area (e.g., 1445 m² g⁻¹ for PyTA-BC-Ph-COF) .
  • TGA : Demonstrates thermal stability up to 400°C .
  • Electron microscopy (SEM/TEM) : Reveals morphology (e.g., 2D ordered arrays or petal-like structures) .

Basic: What mechanisms underlie the intrinsic proton conductivity of pyrene-tetraaniline COFs?

Proton conductivity arises from hydrogen-bonded networks formed by free -NH₂ groups and adsorbed water. For instance:

  • At 25°C and 100% humidity, conductivity reaches 10⁻³ S cm⁻¹ due to Grotthuss mechanism proton hopping .
  • At 70°C, conductivity increases to 10⁻² S cm⁻¹ as thermal motion enhances water-assisted proton transport .

Advanced: How can the photocatalytic hydrogen evolution rate (HER) of these COFs be optimized without noble-metal co-catalysts?

Strategies include:

  • Donor-acceptor (D-A) design : Pairing electron-rich pyrene-tetraaniline with electron-deficient linkers (e.g., thiazolo[5,4-d]thiazole) enhances charge separation. This achieves HER up to 2072.4 µmol g⁻¹ h⁻¹ .
  • Pore engineering : High surface areas (~1400 m² g⁻¹) improve reactant diffusion and active site accessibility .
  • Heteroatom doping : Incorporating nitrogen or sulfur atoms modulates bandgaps and redox potentials .

Advanced: How does solvent polarity influence the photophysical properties of pyrene-tetraaniline COFs?

Fluorescence emission maxima red-shift with increasing solvent polarity (e.g., from toluene to water) due to intramolecular charge transfer (ICT) effects. For example:

  • In PyTA-BC-Ph-COF , emission shifts from 450 nm (nonpolar solvents) to 600 nm (polar solvents) .
  • Solvatochromism is leveraged for sensing applications .

Advanced: What strategies enhance the hydrolytic and thermal stability of these COFs under operational conditions?

  • Covalent crosslinking : Imine-linked frameworks (e.g., TFPPy–ETTA–COF ) show stability in boiling water and acidic/basic conditions .
  • Hydrophobic functionalization : Fluorinated or alkyl side chains reduce water adsorption and framework degradation .
  • Crystallinity control : Highly ordered structures resist amorphous phase formation during stress tests .

Advanced: How can these COFs be integrated into energy storage devices (e.g., supercapacitors or batteries)?

  • Polysulfide chain engineering : Functionalizing pore walls with redox-active groups (e.g., -SH) improves capacitance and cyclability .
  • Composite fabrication : Blending with conductive polymers (e.g., PEDOT:PSS) enhances electronic conductivity .
  • Ion transport modulation : Proton-conductive COFs serve as solid electrolytes in fuel cells .

Advanced: What post-synthetic modifications (PSMs) are viable for tailoring COF functionality?

  • Ionic functionalization : Quaternary ammonium groups introduced via phenol intermediates boost CO₂ cycloaddition catalysis .
  • Metal coordination : Anchoring Cu²⁺ or Co²⁺ ions creates active sites for oxidation reactions .
  • Surface grafting : Click chemistry attaches enzymes or nanoparticles for biocatalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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